

# analytical techniques for quantifying 2-Chloro-4,6-dimethylpyrimidin-5-ol

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## Compound of Interest

Compound Name:	2-Chloro-4,6-dimethylpyrimidin-5-ol
CAS No.:	89808-09-3
Cat. No.:	B12918309

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## Executive Summary

This guide details the analytical framework for quantifying **2-Chloro-4,6-dimethylpyrimidin-5-ol** (CDP-OH), a critical intermediate often utilized in the synthesis of pyrimidine-based fungicides and active pharmaceutical ingredients (APIs).<sup>[1]</sup>

The presence of the hydroxyl group at the C5 position, combined with the electron-withdrawing chlorine at C2, creates a unique "push-pull" electronic system. This results in specific analytical challenges, particularly regarding ionization behavior (pKa) and peak tailing due to silanol interactions. This note provides two distinct protocols:

- Method A (HPLC-UV): A robust "workhorse" method for assay and purity analysis (mg/mL range).<sup>[1]</sup>
- Method B (LC-MS/MS): A high-sensitivity method for trace quantification and genotoxic impurity (GTI) screening (ng/mL range).<sup>[1]</sup>

## Physicochemical Context & Analyte Profile

Understanding the molecule is the prerequisite for method design.

Property	Value / Characteristic	Analytical Implication
Molecule	2-Chloro-4,6-dimethylpyrimidin-5-ol	Target Analyte
Formula		MW: 158.59 g/mol
Monoisotopic Mass	158.02 (for )	Key for MS parent ion selection.[1]
Polarity (LogP)	Predicted ~1.2 - 1.8	Moderately lipophilic; suitable for Reverse Phase (RP) LC.[1]
Acidity (pKa)	Predicted ~6.5 - 7.5 (Phenolic OH)	Critical: The mobile phase pH must be controlled.[1] At neutral pH, the analyte may partially ionize, causing peak splitting. Acidic pH (<3.0) is required to keep it in the neutral (protonated) form.
UV Max	~260-275 nm	Pyrimidine ring absorption.[1]
Solubility	Soluble in MeOH, ACN, DMSO.[1]	Sample diluent should match the initial mobile phase conditions to prevent precipitation.

## Method A: HPLC-UV (Assay & Purity)

Recommended for: Raw material release, reaction monitoring, and stability testing.

### The "Why" Behind the Parameters

- Column Choice: A C18 column with high carbon load and end-capping is selected to maximize hydrophobic retention and minimize secondary interactions between the basic

pyrimidine nitrogens and residual silanols on the silica surface.

- Mobile Phase Modifier: Phosphoric acid is chosen over organic acids (like formic) for UV detection because it is transparent at low wavelengths (<220 nm), allowing for better impurity detection, though 272 nm is the target here. It also provides a robust buffer capacity at pH ~2.5.[1]

## Detailed Protocol

- Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).[1]
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5  $\mu$ m) or equivalent.[1]
- Column Temp: 30°C (Controls viscosity and retention reproducibility).
- Flow Rate: 1.0 mL/min.[1][2]
- Injection Volume: 5 - 10  $\mu$ L.
- Detection: UV at 272 nm (Reference: 360 nm).[1]

Mobile Phase Configuration:

- Solvent A: 0.1%  
in Water (pH ~2.2).[1]
- Solvent B: Acetonitrile (HPLC Grade).[1][3]

Gradient Table:

Time (min)	% Solvent A	% Solvent B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold (Polar impurities)
12.0	10	90	Gradient Ramp
15.0	10	90	Wash
15.1	95	5	Re-equilibration

| 20.0 | 95 | 5 | End |[1]

## System Suitability Criteria (Self-Validating)

- Tailing Factor ( ): Must be < 1.5. (If > 1.5, replace column or increase buffer strength).
- Precision (RSD): < 1.0% for 6 replicate injections of standard.
- Resolution ( ): > 2.0 between CDP-OH and nearest impurity.

## Method B: LC-MS/MS (Trace Quantification)

Recommended for: Cleaning validation, genotoxic impurity screening, and pharmacokinetic (PK) studies.

## The "Why" Behind the Parameters

- Ionization Source: Electrospray Ionization (ESI) in Positive Mode ( ) is generally preferred for pyrimidines due to the basic ring nitrogens accepting a proton . However, due to the phenolic -OH, Negative Mode ( )

should be scouted during development as it often yields lower background noise for halogenated phenols.[1] Protocol below defaults to Positive mode based on general pyrimidine stability.

- Chlorine Signature: The presence of Chlorine-35 and Chlorine-37 provides a distinct 3:1 isotopic ratio.[1] This is a built-in confirmation tool; if the mass spectrum does not show this ratio, the peak is not CDP-OH.[1]

## Detailed Protocol

- Instrument: Triple Quadrupole LC-MS (e.g., Sciex 6500+ or Thermo Altis).[1]
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7  $\mu$ m).[1]
- Mobile Phase A: 0.1% Formic Acid in Water (MS Grade).[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

MS/MS Transitions (MRM Table):

Precursor Ion (m/z)	Product Ion (m/z)	Dwell (ms)	CE (eV)	Purpose
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| 159.0 (

) | 123.1 | 50 | 25 | Quantifier (Loss of HCl) | | 159.0 (

) | 141.0 | 50 | 15 | Qualifier 1 (Loss of

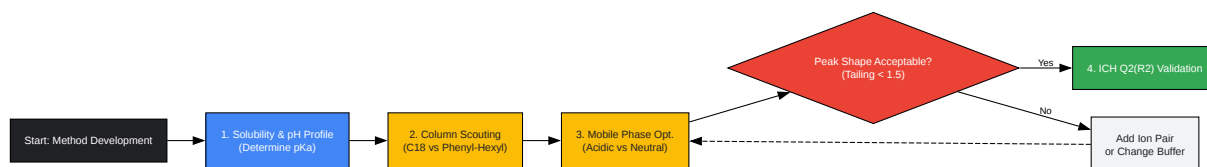
) | | 161.0 (

) | 125.1 | 50 | 25 | Isotope Conf. (Must match ratio) |

Note: The transition 159 -> 123 represents the loss of the chlorine atom (36 Da), a common fragmentation pathway for chloropyrimidines.

## Visual Workflows (Graphviz) Method Development Lifecycle

This diagram outlines the logical flow for optimizing the separation of CDP-OH from its synthetic precursors.

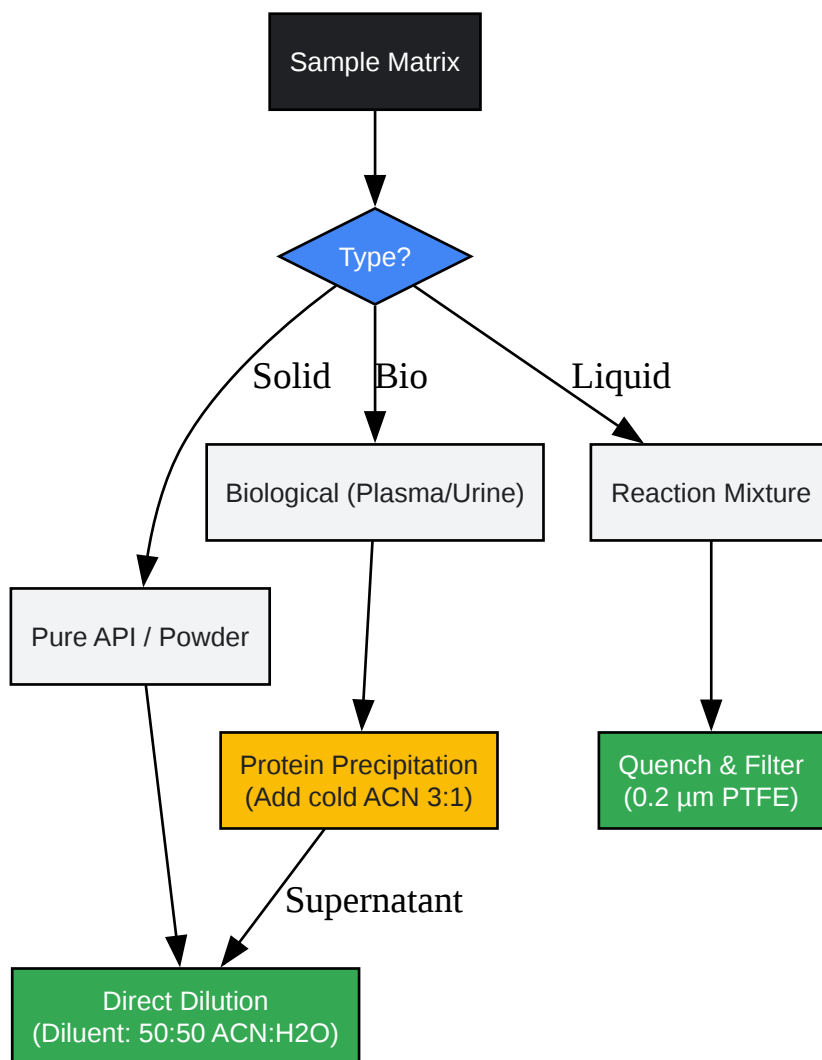


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Figure 1: Decision tree for optimizing the chromatographic separation of CDP-OH.

## Sample Preparation Logic

Choosing the right extraction method based on the matrix.



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Figure 2: Sample preparation workflow ensuring maximum recovery and column protection.

## Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," the following validation parameters must be executed in accordance with ICH Q2(R2) guidelines.

Parameter	Acceptance Criteria (HPLC-UV)	Acceptance Criteria (LC-MS)
Specificity	No interference at of CDP-OH. Purity angle < Purity threshold (DAD).[1]	Mass transition ratio within $\pm 15\%$ of standard.
Linearity	(Range: 80-120% of target).	(Weighted).[1][4]
Accuracy (Recovery)	98.0% - 102.0% at 3 levels.[1]	85.0% - 115.0% (Matrix dependent).[1]
LOD / LOQ	S/N > 3 (LOD) / S/N > 10 (LOQ).	S/N > 3 (LOD) / S/N > 10 (LOQ).[1]
Robustness	stable $\pm 0.2$ min with flow/temp changes.	Ion ratio stable with source temp changes.[1]

## References

- International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][5][6][7][8] (2023).[1][5][6][8] Available at: [\[Link\]](#)
- Sielc Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Available at: [\[Link\]](#)

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## Sources

- 1. 2-Chloro-4,6-dimethylpyrimidine | C<sub>6</sub>H<sub>7</sub>CIN<sub>2</sub> | CID 20550 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

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